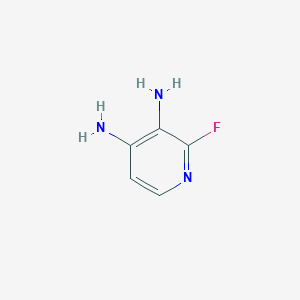

3,4-Diamino-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXZXBOPZPVJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483652 | |

| Record name | 3,4-Diamino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-23-4 | |

| Record name | 2-Fluoro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diamino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3,4 Diamino 2 Fluoropyridine

Electronic Influence of Fluorine on Pyridine (B92270) Ring Reactivity

The presence of a fluorine atom at the C-2 position of the 3,4-diaminopyridine (B372788) scaffold profoundly influences the electronic properties and, consequently, the reactivity of the pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This electronic perturbation is central to the chemical behavior of 3,4-Diamino-2-fluoropyridine, particularly in aromatic substitution and cross-coupling reactions.

Contrary to activating the ring for electrophilic processes, the potent electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution. The fluorine atom significantly reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles.

However, this decrease in electron density renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reportedly 320 times faster than the reaction of 2-chloropyridine, highlighting the activating effect of fluorine in such transformations nih.gov. This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack. In the context of 3,4-Diamino-2-fluoropyridine, the fluorine atom at the C-2 position serves as an excellent leaving group in SNAr reactions, facilitating the introduction of a wide range of nucleophiles at this position.

Nucleophilic Character of the Amino Groups

The two amino groups at the C-3 and C-4 positions of 3,4-Diamino-2-fluoropyridine are the primary centers of nucleophilicity in the molecule. The nucleophilicity of amines is a function of their basicity and steric accessibility masterorganicchemistry.com. The lone pair of electrons on the nitrogen atoms can readily participate in reactions with electrophiles.

The electronic environment of the pyridine ring, as modified by the C-2 fluorine atom, influences the nucleophilicity of the amino groups. The electron-withdrawing effect of the fluorine atom can decrease the basicity, and by extension, the nucleophilicity of the amino groups to some extent. However, the presence of two amino groups, which are themselves electron-donating by resonance, counteracts this effect and maintains a significant degree of nucleophilic character. This makes the amino groups susceptible to a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Condensation: Reaction with carbonyl compounds to form imines or related structures.

The differential reactivity of the two amino groups (at C-3 and C-4) can be exploited for selective functionalization, although this would depend on the specific reaction conditions and the nature of the electrophile. The interplay between the electron-withdrawing fluorine and the electron-donating amino groups creates a unique reactivity profile for this molecule.

Characteristic Reaction Manifolds Involving 3,4-Diamino-2-fluoropyridine

The unique substitution pattern of 3,4-Diamino-2-fluoropyridine allows for its participation in a variety of characteristic reaction manifolds, primarily driven by the reactivity of the fluorine atom and the vicinal amino groups.

As previously discussed, the C-2 fluorine atom of 3,4-Diamino-2-fluoropyridine is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the fluoride (B91410) ion by a diverse range of nucleophiles. The general mechanism for SNAr on a 2-halopyridine involves the attack of a nucleophile at the C-2 position, forming a negatively charged intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring stackexchange.com. The subsequent departure of the halide leaving group restores the aromaticity of the ring.

The high reactivity of 2-fluoropyridines in SNAr reactions allows for these transformations to be carried out under relatively mild conditions, which is advantageous for the synthesis of complex molecules with sensitive functional groups nih.gov.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Fluoropyridine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Sodium Ethoxide | 2-Ethoxypyridine | EtOH | nih.gov |

| Lithium Amides | 2-Aminopyridines | Mild conditions | researchgate.net |

| Acetamidine HCl | 2-Aminopyridines | Catalyst-free | rsc.org |

This table presents examples of SNAr reactions with 2-fluoropyridine derivatives, illustrating the types of transformations possible for 3,4-Diamino-2-fluoropyridine.

The presence of two adjacent amino groups at the C-3 and C-4 positions makes 3,4-Diamino-2-fluoropyridine an ideal precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve the condensation of the diamine with a reagent containing two electrophilic centers.

A prominent example is the synthesis of imidazo[4,5-c]pyridines, which are structurally analogous to purines and often exhibit significant biological activity mdpi.com. The reaction of a 3,4-diaminopyridine with a carboxylic acid or its derivative (such as an orthoester or an aldehyde followed by oxidation) leads to the formation of the fused imidazole (B134444) ring.

Table 2: Synthesis of Imidazo[4,5-c]pyridines from 3,4-Diaminopyridines

| Reagent | Product | Reaction Conditions | Reference |

| Formic Acid | Imidazo[4,5-c]pyridine | Reflux | mdpi.com |

| Aldehydes | 2-Substituted imidazo[4,5-c]pyridines | Oxidative cyclization | mdpi.com |

| Orthoesters | 2-Substituted imidazo[4,5-c]pyridines | Ytterbium triflate catalyzed | mdpi.com |

This table showcases common methods for the synthesis of the imidazo[4,5-c]pyridine core from 3,4-diaminopyridines, which are directly applicable to 3,4-Diamino-2-fluoropyridine.

Furthermore, annulation reactions involving the coupling of the diamine with other reagents can lead to the formation of more complex polycyclic aromatic systems. For instance, metal-free annulation reactions of 2-aminopyridine (B139424) derivatives with arenes have been reported to produce pyrido[1,2-a]benzimidazoles nih.gov. While this specific reaction involves a different isomer of diaminopyridine, it highlights the potential of diaminopyridines as building blocks in annulation chemistry.

Oxidation and Reduction Transformations

The chemical structure of 3,4-Diamino-2-fluoropyridine, featuring both an aromatic heterocyclic ring and primary amino groups, allows for distinct oxidation and reduction transformations.

Oxidation: The primary amino groups are susceptible to oxidation, a reaction common for amino-substituted heterocycles. While specific studies on 3,4-Diamino-2-fluoropyridine are not prevalent, analogous transformations on related diaminopyrimidines show that oxidation can lead to various products, including nitro derivatives or N-oxides, depending on the oxidizing agent used. For instance, the oxidation of 5-nitrosopyrimidine-4,6-diamine with hydrogen peroxide in trifluoroacetic acid yields the corresponding 5-nitropyrimidine-4,6-diamine among other products. uq.edu.au Such reactions highlight the potential for modifying the amino functionalities on the 3,4-Diamino-2-fluoropyridine ring.

Reduction: The pyridine ring can undergo reduction, typically through catalytic hydrogenation. This process converts the aromatic pyridine core into a saturated piperidine (B6355638) ring. Studies on various fluoropyridines have demonstrated that this transformation can be achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). acs.org This cis-selective hydrogenation yields the corresponding (multi)fluorinated piperidines, which are valuable motifs in medicinal chemistry. acs.org Applying this methodology to 3,4-Diamino-2-fluoropyridine would be expected to produce 2-fluoro-3,4-diaminopiperidine, preserving the fluorine substituent.

| Transformation | Reagent/Catalyst | Expected Product |

| Oxidation | Hydrogen Peroxide / Trifluoroacetic Acid | 3-Amino-2-fluoro-4-nitropyridine or similar |

| Reduction | H₂, Pd(OH)₂/C, HCl | 2-Fluoro-3,4-diaminopiperidine |

C-N and C-C Bond Forming Reactions

The most significant reactivity of 3,4-Diamino-2-fluoropyridine involves the displacement of the 2-fluoro substituent via nucleophilic aromatic substitution (SNAr). The fluorine atom, positioned alpha to a ring nitrogen, is an excellent leaving group in this context, often displaying higher reactivity than other halogens like chlorine or bromine. nih.gov This enhanced reactivity is due to fluorine's high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. nih.govmasterorganicchemistry.com

C-N Bond Formation: A variety of nitrogen-based nucleophiles can displace the fluoride to form new C-N bonds. This includes reactions with primary and secondary amines, azides, and other nitrogen heterocycles. These reactions are fundamental in synthesizing more complex substituted pyridines. Metal-free methods have been developed for highly site-selective C-N bond formation, where polyhalogenated pyridines react preferentially at the fluorine-bearing carbon. rsc.org

C-C Bond Formation: Carbon-based nucleophiles, such as organolithium reagents, Grignard reagents, or enolates, can also participate in SNAr reactions to create new C-C bonds. Additionally, modern cross-coupling reactions catalyzed by transition metals like palladium offer powerful alternatives. researchgate.netrsc.org For instance, Suzuki or Stille couplings could potentially be employed at the 2-position, although this often requires harsher conditions to activate the C-F bond compared to C-Cl or C-Br bonds. nih.gov

The table below summarizes representative SNAr reactions at the 2-position.

| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type |

| Nitrogen | Ammonia (B1221849) (NH₃) | Heat, Pressure | 2,3,4-Triaminopyridine |

| Nitrogen | Piperidine | Base (e.g., K₂CO₃), DMSO | 2-(Piperidin-1-yl)-3,4-diaminopyridine |

| Oxygen | Sodium Methoxide (NaOMe) | Methanol, Heat | 2-Methoxy-3,4-diaminopyridine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | DMF, Heat | 2-(Phenylthio)-3,4-diaminopyridine |

| Carbon | Malononitrile / NaH | THF | 2-(3,4-Diamino-2-pyridyl)malononitrile |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms provides critical insight into the reactivity of 3,4-Diamino-2-fluoropyridine, particularly for the synthetically crucial SNAr pathway.

Identification of Rate-Determining Steps

For the SNAr mechanism, the reaction proceeds in two steps: (1) addition of the nucleophile to the carbon bearing the fluorine and (2) elimination of the fluoride leaving group. The first step involves the attack of the nucleophile on the electron-deficient ring, which temporarily disrupts the aromatic system to form a high-energy anionic intermediate. libretexts.org

The rate-determining step (RDS) of the SNAr reaction is the initial nucleophilic attack and the formation of this intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org This is because the aromatic stabilization of the pyridine ring is lost in this step, representing the highest energy barrier in the reaction coordinate. libretexts.org The high electronegativity of fluorine, while creating a very strong C-F bond, serves to make the target carbon more electrophilic and thus accelerates this initial attack. The subsequent elimination of the fluoride ion is a rapid process as it restores the energetically favorable aromatic system. masterorganicchemistry.comwikipedia.org This explains the unusual leaving group trend in SNAr reactions (F > Cl > Br > I), which is inverted compared to SN2 reactions. wikipedia.orglibretexts.org

Characterization of Transient Intermediates

The key transient intermediate in the SNAr reaction of 3,4-Diamino-2-fluoropyridine is the Meisenheimer complex . libretexts.orgwikipedia.orgacemap.info This intermediate is a negatively charged, non-aromatic cyclohexadienyl anion where the attacking nucleophile and the fluorine leaving group are both attached to the same sp³-hybridized carbon atom. libretexts.org

The stability of the Meisenheimer complex is crucial to the reaction's feasibility. In the case of 3,4-Diamino-2-fluoropyridine, the negative charge of the intermediate is stabilized through resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. The electron-donating amino groups at the 3- and 4-positions, however, may have a destabilizing effect on this anionic intermediate compared to substrates with electron-withdrawing groups. Nonetheless, the powerful activating effect of the ring nitrogen is sufficient to allow the reaction to proceed. While often too short-lived to be observed directly, these intermediates can sometimes be isolated or characterized spectroscopically in systems with multiple strong electron-withdrawing groups. wikipedia.orgresearchgate.net

Mechanistic Role of Catalysts and Reagents

In SNAr reactions , the primary reagents are the nucleophile and a suitable solvent. Often, a base (e.g., sodium hydride, potassium carbonate) is required to deprotonate a neutral nucleophile (like an alcohol or amine), increasing its nucleophilicity. The solvent choice is also critical, with polar aprotic solvents like DMSO or DMF being ideal as they can solvate the cation of the nucleophilic salt while leaving the anion reactive.

For transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the catalyst plays a central mechanistic role. In a typical palladium-catalyzed cycle for C-C or C-N bond formation, the mechanism involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of 3,4-Diamino-2-fluoropyridine to form a Pd(II) intermediate. This step is often challenging for C-F bonds and can be the rate-limiting step of the catalytic cycle. nih.gov

Transmetalation (for Suzuki coupling) or Base-Mediated Deprotonation (for Buchwald-Hartwig amination): The nucleophilic partner (e.g., an organoboron compound or an amine) is delivered to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. nih.gov

Specialized ligands are crucial in these catalytic cycles to stabilize the palladium species, promote the desired reaction steps, and prevent catalyst decomposition.

Computational and Theoretical Investigations of 3,4 Diamino 2 Fluoropyridine

Prediction of Chemical Reactivity Descriptors

Beyond the electronic structure, computational methods can quantify specific descriptors of chemical reactivity, such as the energy required to break bonds and the propensity of a molecule to donate or accept a proton.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). It is a direct measure of bond strength. Theoretical calculations, typically using DFT or higher-level ab initio methods, can provide accurate estimates of BDEs.

For 3,4-Diamino-2-fluoropyridine, several key bonds are of interest:

C-F bond: The bond between carbon and fluorine is typically one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine.

C-N bonds (amino groups): These bonds connect the amino groups to the pyridine (B92270) ring.

N-H bonds (amino groups): These are the bonds within the amino substituents.

C-C and C-N bonds (pyridine ring): These bonds constitute the aromatic ring structure.

Computational studies would likely predict a high BDE for the C-F bond, indicating its strength and stability. The N-H bonds in the amino groups would have lower BDEs, suggesting they are more susceptible to homolytic cleavage compared to the C-F bond.

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a solution. For a base like a pyridine derivative, the pKa refers to the acidity of its conjugate acid (the protonated form). A higher pKa value indicates a stronger base, as its conjugate acid is weaker and less likely to donate a proton.

Computational methods can predict pKa values by calculating the free energy change of the protonation/deprotonation reaction in a solvent, often using a thermodynamic cycle and a continuum solvation model. wikipedia.org These theoretical predictions have proven to be highly accurate for substituted pyridines.

In 3,4-Diamino-2-fluoropyridine, there are multiple potential sites for protonation: the pyridine ring nitrogen and the two exocyclic amino groups.

The amino groups are electron-donating, which increases the electron density on the pyridine ring nitrogen, making it more basic. Therefore, the pKa of 3,4-diaminopyridine (B372788) would be significantly higher than that of pyridine itself.

The fluorine atom is electron-withdrawing, which decreases electron density on the ring and lowers the basicity of the pyridine nitrogen.

The final pKa of 3,4-Diamino-2-fluoropyridine will be a balance of these opposing electronic effects. Theoretical studies on aminopyridines show that electron-withdrawing substituents, such as chlorine, decrease the pKa. wikipedia.org By analogy, the fluorine at the 2-position is expected to lower the pKa of 3,4-Diamino-2-fluoropyridine compared to 3,4-diaminopyridine, but the compound will likely remain a relatively strong base due to the presence of two amino groups.

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule like 3,4-Diamino-2-fluoropyridine, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into reaction pathways, the stability of intermediates, and the energetic barriers that govern reaction rates. These models allow for the investigation of reactions at a molecular level, offering a degree of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Energy Profiles

Understanding a chemical reaction's mechanism requires the precise characterization of its transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy and, consequently, the reaction's kinetics.

Computational chemists employ various algorithms to locate these transition states on the potential energy surface, identifying them as first-order saddle points. Once a potential TS is located, a frequency calculation is performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

For 3,4-Diamino-2-fluoropyridine, this analysis is crucial for predicting the regioselectivity of reactions such as electrophilic aromatic substitution, C-H functionalization, or nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov The electron-donating amino groups and the electron-withdrawing fluoro group exert significant influence on the electron density of the pyridine ring, directing the course of the reaction.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. researchgate.net This profile provides a quantitative map of the energy changes throughout the reaction, highlighting the feasibility of a proposed mechanism. For instance, in a hypothetical electrophilic substitution reaction, DFT calculations can determine the activation barriers for substitution at different positions on the ring, thereby predicting the most likely product isomer.

Table 1: Hypothetical Reaction Energy Profile for Electrophilic Substitution of 3,4-Diamino-2-fluoropyridine

Calculated using DFT at the B3LYP/6-31G level of theory.*

| Species | Relative Energy (kcal/mol) |

| Reactants (3,4-Diamino-2-fluoropyridine + E⁺) | 0.00 |

| Transition State (C-5 substitution) | +15.2 |

| Transition State (C-6 substitution) | +22.5 |

| Product (5-substituted) | -5.8 |

| Product (6-substituted) | -2.1 |

Simulation of Solvent Effects on Reaction Pathways

Reactions are typically conducted in a solvent, which can have a profound impact on reaction pathways and rates. Computational models can simulate these effects, providing a more realistic description of chemical processes. The most common methods are implicit and explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, such as its ability to stabilize charged intermediates or polar transition states. For reactions involving 3,4-Diamino-2-fluoropyridine, which has a significant dipole moment, the choice of solvent can alter the energy landscape. A polar solvent might preferentially stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction compared to the gas phase or a non-polar solvent. nih.govresearchgate.net

Explicit solvent models involve including a specific number of individual solvent molecules in the calculation. While more computationally demanding, this method can account for specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing reaction mechanisms, particularly in protic solvents.

Table 2: Hypothetical Solvent Effect on the Activation Energy (ΔE‡) of a Reaction

| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.1 |

| Acetonitrile | 37.5 | 18.5 |

| Water | 78.4 | 17.2 |

Spectroscopic Property Simulations (e.g., NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and confirming chemical structures. nih.gov Methods like DFT can accurately calculate the parameters that underlie various spectroscopic techniques, including NMR, IR, and Raman spectroscopy. researchgate.net

Simulations of Nuclear Magnetic Resonance (NMR) spectra are particularly valuable for structural elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (δ) for ¹H, ¹³C, ¹⁵N, and ¹⁹F can be predicted. nih.govresearchgate.net For 3,4-Diamino-2-fluoropyridine, ¹⁹F NMR is an especially sensitive probe of the local electronic environment. mdpi.com Computational tools like the Gauge-Including Atomic Orbital (GIAO) method are routinely used to provide theoretical chemical shifts that often show excellent agreement with experimental values. github.com

Vibrational spectroscopy simulations for Infrared (IR) and Raman spectra are performed by first optimizing the molecule's geometry and then calculating the harmonic vibrational frequencies. nih.govcardiff.ac.uk The results provide the positions of vibrational bands (in cm⁻¹), their IR intensities, and their Raman activities. arxiv.org This information is crucial for assigning the peaks in an experimental spectrum to specific molecular motions, such as the N-H stretches of the amino groups, the C-F stretch, and the characteristic breathing modes of the pyridine ring. researchgate.netresearchgate.net

Table 3: Simulated Spectroscopic Data for 3,4-Diamino-2-fluoropyridine

Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Nucleus / Bond | Calculated Value |

| NMR Chemical Shift (δ, ppm) | ||

| H-5 | 6.35 | |

| H-6 | 7.20 | |

| C-2 | 155.1 | |

| C-3 | 128.9 | |

| C-4 | 145.3 | |

| F (on C-2) | -130.2 | |

| Vibrational Frequency (cm⁻¹) | ||

| N-H Stretch (asymmetric) | 3450 | |

| N-H Stretch (symmetric) | 3360 | |

| C=C/C=N Ring Stretch | 1620 | |

| N-H Bend | 1585 | |

| C-F Stretch | 1250 |

Strategic Applications of 3,4 Diamino 2 Fluoropyridine in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Heterocyclic Systems

The arrangement of two adjacent amino groups on the pyridine (B92270) ring makes 3,4-Diamino-2-fluoropyridine an ideal substrate for cyclocondensation reactions. This process involves the reaction of the diamine with a bifunctional reagent to form a new fused heterocyclic ring system. The presence of the electron-withdrawing fluorine atom at the 2-position influences the nucleophilicity of the adjacent amino groups and can direct the regioselectivity of these cyclization reactions.

While direct applications of 3,4-Diamino-2-fluoropyridine in classical quinoline (B57606) syntheses like the Skraup or Doebner-von Miller reactions are not extensively documented, its utility as an ortho-diamine is perfectly suited for the synthesis of quinoxalines, which are structural isosteres of quinolines and possess significant biological activity. The standard and highly efficient method for quinoxaline (B1680401) synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

By analogy, 3,4-Diamino-2-fluoropyridine readily undergoes condensation with various 1,2-dicarbonyl compounds (e.g., glyoxal, benzil, acetylacetone) in acidic conditions, typically refluxing in acetic acid or ethanol (B145695), to yield the corresponding fluorinated pyrido[3,4-b]pyrazines (fluoro-quinoxalines). nih.gov This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents onto the newly formed pyrazine (B50134) ring, depending on the choice of the dicarbonyl starting material. The resulting 5-fluoropyrido[3,4-b]pyrazine core is a valuable scaffold for further functionalization in drug discovery programs. nih.gov

Table 1: Representative Synthesis of Fluoro-Quinoxaline Analogs

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Product | Typical Conditions |

| 3,4-Diamino-2-fluoropyridine | Benzil | 5-Fluoro-2,3-diphenylpyrido[3,4-b]pyrazine | Acetic Acid, Reflux |

| 3,4-Diamino-2-fluoropyridine | 2,3-Butanedione | 5-Fluoro-2,3-dimethylpyrido[3,4-b]pyrazine | Ethanol, H⁺, Reflux |

| 3,4-Diamino-2-fluoropyridine | Glyoxal | 5-Fluoropyrido[3,4-b]pyrazine | Acetic Acid, Reflux |

The construction of more complex fused systems, such as those containing phosphorus, represents a specialized area of heterocyclic chemistry. The synthesis of triazaphospholopyridines from 3,4-Diamino-2-fluoropyridine would likely involve a cyclocondensation reaction with a phosphorus(V) reagent, such as phosphorus pentachloride or phosphoryl chloride, followed by reaction with a nitrogen source like hydrazine (B178648) or an azide. This multi-step process would leverage the nucleophilicity of the diamine to build the fused phosphorus-containing ring. While specific examples utilizing 3,4-Diamino-2-fluoropyridine are not prominent in the literature, the general methodology for creating fused phosphorus heterocycles provides a blueprint for such transformations.

Fused pyrimidine (B1678525) scaffolds, such as pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry, often acting as kinase inhibitors. The synthesis of these structures from a diaminopyridine precursor typically involves a multi-step sequence. For instance, one plausible route would involve the reaction of 3,4-Diamino-2-fluoropyridine with a reagent that builds the pyrimidine ring first, followed by the formation of the fused pyrazole (B372694) ring. Alternatively, a pre-formed aminopyrazole could be used to construct the fused pyrimidine portion. Fused pyrimidines are known to be synthesized via cyclocondensation of diaminopyrimidines with various reagents. researchgate.netderpharmachemica.com The development of aminopyrazolopyrimidines from related scaffolds has been shown to be a successful strategy in the search for novel therapeutic agents. theses.cz

Utilization as a Reagent in Cascade and Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.orgnih.gov Diamines are valuable components in MCRs for the synthesis of heterocyclic libraries. 3,4-Diamino-2-fluoropyridine is a prime candidate for such reactions due to its two distinct nucleophilic centers.

For example, in a potential MCR, 3,4-Diamino-2-fluoropyridine could react with an aldehyde and an isocyanide in a Ugi-type reaction, followed by an intramolecular cyclization to rapidly generate complex, drug-like molecules. mdpi.com The development of one-pot cascade reactions involving fluorinated building blocks is a significant area of research, offering an environmentally benign and efficient route to novel pharmacologically active compounds. rsc.org

Table 2: Potential Multi-Component Reaction Profile

| Reaction Type | Reactants | Potential Product Scaffold |

| Ugi-type/Cyclization | 3,4-Diamino-2-fluoropyridine, Aldehyde, Isocyanide | Fused Imidazopyridine |

| Aza-Diels-Alder/Cascade | 3,4-Diamino-2-fluoropyridine, Diene, Dienophile | Polycyclic Pyridine Derivative |

Development of Novel Fluorinated Scaffolds for Chemical Research

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is crucial for expanding the accessible chemical space for drug discovery. Pyridine and its fused derivatives are considered "privileged scaffolds" due to their frequent occurrence in biologically active compounds. ias.ac.in

The use of 3,4-Diamino-2-fluoropyridine allows for the creation of a diverse array of fluorinated scaffolds. The differential reactivity of the two amino groups and the C-F bond, which can potentially undergo nucleophilic aromatic substitution (SNAr) under certain conditions, provides multiple handles for chemical modification. nih.gov By serving as the starting point for the synthesis of quinoxalines, imidazopyridines, and other fused systems, it enables the generation of libraries of novel compounds for high-throughput screening and the exploration of structure-activity relationships (SAR) in medicinal chemistry research. ias.ac.in

Based on the comprehensive search, specific documented synthetic methods for the chemical compound "3,4-Diamino-2-fluoropyridine" are not available in the public domain. Consequently, a detailed analysis of its synthesis through the advanced methodological integrations outlined in the user's request cannot be provided.

The foundational information required to discuss the application of green chemistry principles, atom economy, sustainable solvents, energy-efficient procedures, and continuous flow chemistry is a validated synthetic pathway for the target molecule. Without access to established reaction schemes for 3,4-Diamino-2-fluoropyridine, a scientifically accurate and thorough discussion of these specific advanced synthetic methodologies is not possible.

General principles of green and continuous flow chemistry for related compounds, such as other fluorinated pyridines, are well-documented. However, applying this general knowledge to the specific case of 3,4-Diamino-2-fluoropyridine without a known synthesis would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, the article focusing on advanced methodological integrations in the synthesis of 3,4-Diamino-2-fluoropyridine cannot be generated at this time due to the absence of the necessary prerequisite synthetic data in the available literature.

Advanced Methodological Integrations in Fluorinated Pyridine Synthesis

Continuous Flow Chemistry for Enhanced Synthetic Control

Safety Advantages for Hazardous Chemical Transformations

The synthesis of fluorinated pyridines, including complex structures like 3,4-Diamino-2-fluoropyridine, has historically involved hazardous chemical transformations. Traditional methods often rely on highly reactive and toxic reagents, unstable intermediates, and harsh reaction conditions. However, advanced methodological integrations have led to the development of new synthetic pathways that offer significant safety advantages by mitigating these risks.

A primary area of improvement has been in the introduction of the fluorine atom onto the pyridine (B92270) ring. The classic Balz-Schiemann reaction, a long-standing method, involves the use of aminopyridines, fluoboric acid, and sodium nitrite (B80452) to generate diazonium salts. google.comnii.ac.jp These diazonium intermediates are notoriously unstable, can release substantial heat, and pose a significant explosion risk, especially during scale-up. google.com Furthermore, many fluorinating reagents are inherently dangerous. Reagents such as elemental fluorine (F₂) and its equivalents are highly reactive and can react violently with a variety of chemicals and solvents. acsgcipr.org Others, like DAST (diethylaminosulfur trifluoride), can be unstable at elevated temperatures, while reagents that generate hydrogen fluoride (B91410) (HF) are acutely toxic, corrosive to standard laboratory glassware, and can cause severe burns. acsgcipr.org

Modern synthetic chemistry has focused on developing alternatives that avoid these hazardous materials and conditions. One of the most significant advances is the direct, site-selective C-H fluorination of pyridine rings. A method utilizing commercially available silver(II) fluoride (AgF₂) has been shown to be both broadly applicable and safe. nih.gov This reaction proceeds at ambient temperature, in contrast to the high temperatures often required for the thermal decomposition of diazonium salts in traditional methods. google.comnih.gov The mild conditions not only enhance safety but also allow for the fluorination of complex molecules with sensitive functional groups. orgsyn.org

Process simplification is another key aspect of modern, safer synthesis design. Traditional routes to substituted pyridines can be lengthy and involve multiple hazardous steps. For example, older syntheses of related aminopyridines have used reagents like phosphorus pentachloride or phosphorus oxychloride, which are highly corrosive and result in dangerous quenching procedures and the production of hydrogen chloride gas. google.com Newer, streamlined methods reduce the number of synthetic steps, which inherently limits the number of potentially hazardous operations and the volume of chemical waste. google.comgoogle.com A patented method for producing 3-fluoropyridine (B146971) highlights a one-step synthesis that reduces reaction temperature and slows heat release, greatly increasing reaction safety compared to the conventional diazotization method. google.com

The enhanced reactivity of fluoropyridines compared to other halopyridines in nucleophilic aromatic substitution (SNAr) reactions also contributes to safer processes. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This higher reactivity allows subsequent substitution reactions to be carried out under milder conditions, which is beneficial when working with complex and sensitive substrates. nih.gov

The table below summarizes the safety advantages of advanced synthesis methods compared to traditional hazardous transformations.

| Parameter | Traditional Methods (e.g., Balz-Schiemann) | Advanced Methods (e.g., C-H Fluorination with AgF₂) | Safety Advantage |

|---|---|---|---|

| Key Reagents | Fluoboric acid, Sodium Nitrite, DAST, HF | Silver(II) Fluoride (AgF₂) | Avoids highly toxic, explosive, and corrosive reagents. google.comacsgcipr.org |

| Intermediates | Unstable diazonium salts | Direct C-H activation pathway | Eliminates intermediates with high explosion risk. google.com |

| Reaction Temperature | Low temperature for diazotization (-10°C to 10°C), followed by high-temperature decomposition. google.comnii.ac.jp | Ambient temperature (e.g., 23-25°C). orgsyn.org | Reduces risk of thermal runaway and side reactions. |

| Process Complexity | Often multi-step processes involving hazardous reagents at different stages. google.com | Fewer steps, one-pot potential. google.comacs.org | Minimizes handling of hazardous materials and waste generation. google.com |

| Byproducts | Significant acidic/corrosive waste (e.g., from PCl₅, nitrating acids), HCl gas. google.comgoogle.com | Cleaner reactions with fewer hazardous byproducts. | Reduces environmental impact and cost of waste treatment. google.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Diamino-2-fluoropyridine, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis of fluoropyridine derivatives typically involves nucleophilic substitution reactions. For example, pentafluoropyridine can react with sodium azide to introduce amino groups, followed by selective fluorination or methylation steps to optimize regioselectivity . Key conditions include:

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Catalyst selection : Palladium or copper catalysts may enhance fluorination efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using mass spectrometry (MS) and H/F NMR .

Q. How can researchers characterize the purity and structural integrity of 3,4-Diamino-2-fluoropyridine using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Retention time and peak symmetry indicate compound stability .

- Spectroscopy :

- H NMR : Identify amino protons (δ 5.0–6.0 ppm) and fluorine-induced deshielding effects on adjacent protons.

- F NMR : Confirm fluorine substitution patterns (δ -110 to -150 ppm for aromatic fluorines).

- IR Spectroscopy : Detect N-H stretching (3300–3500 cm) and C-F vibrations (1200–1300 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHFN).

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for 3,4-Diamino-2-fluoropyridine derivatives?

- Methodological Answer :

- Cross-validation : Compare experimental H NMR chemical shifts with density functional theory (DFT)-calculated values to identify discrepancies caused by dynamic effects (e.g., tautomerism) .

- X-ray crystallography : Resolve ambiguities in regiochemistry by determining crystal structures. For example, hydrogen bonding between amino groups and fluorine atoms may stabilize specific conformations .

- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers or proton exchange processes that obscure spectral resolution.

- Case Study : In fluoropyridine analogs, conflicting F NMR signals were resolved by correlating crystallographic data with solvent-dependent chemical shifts .

Q. How do competing reaction pathways (e.g., fluorination vs. amination) influence the regioselectivity in synthesizing 3,4-Diamino-2-fluoropyridine, and what computational methods aid in predicting dominant pathways?

- Methodological Answer :

- Mechanistic Studies :

- Kinetic control : Lower temperatures (e.g., 0–25°C) favor amination at the 3-position due to reduced steric hindrance.

- Thermodynamic control : Higher temperatures (80–100°C) promote fluorination at the 2-position via aromatic electrophilic substitution .

- Computational Modeling :

- DFT calculations : Compare activation energies (ΔG) for competing pathways. For example, Gaussian09 with B3LYP/6-31G(d) can model transition states .

- Molecular electrostatic potential (MEP) maps : Predict nucleophilic/electrophilic sites by visualizing charge distribution on the pyridine ring.

Q. What safety protocols are essential for handling 3,4-Diamino-2-fluoropyridine, given its structural similarity to hazardous fluorinated compounds?

- Methodological Answer :

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., ammonia or HF byproducts) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (GHS Category 2) .

- Emergency Procedures :

- Skin contact : Rinse immediately with 10% sodium bicarbonate solution to neutralize acidic residues .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for 3,4-Diamino-2-fluoropyridine in different assay systems?

- Methodological Answer :

- Assay Optimization :

- Solvent compatibility : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts.

- Positive controls : Use known fluoropyridine-based inhibitors (e.g., kinase inhibitors) to validate assay sensitivity .

- Meta-analysis : Statistically compare IC values across studies using ANOVA to identify outliers caused by assay variability .

- Mechanistic follow-up : Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics if activity discrepancies persist.

Tables for Key Data

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| HPLC | Column: C18, λ = 254 nm | Purity assessment (>98%) |

| F NMR | δ -120 to -150 ppm (aromatic F) | Regiochemistry confirmation |

| HRMS | Accuracy: <5 ppm error | Molecular formula validation |

| Reaction Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Balances reaction rate vs. decomposition |

| Catalyst loading | 5–10 mol% Pd/C | Enhances fluorination efficiency |

| Solvent | DMF or DMSO | Improves intermediate solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.